Physicochemical Differentiation from the Carboxylic Acid Analog: LogP and Hydrogen‑Bond Capacity
4‑(1H‑Imidazol‑1‑yl)‑1‑butanol presents a markedly different physicochemical profile compared to its direct carboxylic acid congener, 4‑(1H‑imidazol‑1‑yl)butanoic acid (CAS 72338‑58‑0). The butanol analog has a measured logP of 1.4 and bears only two hydrogen‑bond acceptor sites, whereas the butanoic acid analog displays a logP of ‑0.2 and four hydrogen‑bond acceptors . This distinction carries direct implications for membrane permeability and oral bioavailability predictions, where a logP between 1 and 3 and fewer than five H‑bond acceptors are generally preferred .
| Evidence Dimension | Lipophilicity (logP) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | logP = 1.4; H‑bond acceptors = 2 |
| Comparator Or Baseline | 4‑(1H‑imidazol‑1‑yl)butanoic acid: logP = ‑0.2; H‑bond acceptors = 4 |
| Quantified Difference | ΔlogP ≈ 1.6 units; ΔH‑bond acceptors = ‑2 |
| Conditions | Computed/experimental logP values from ChemExper and Fluorochem databases |
Why This Matters
A candidate with a positive logP and fewer H‑bond acceptors stands a better chance of satisfying Lipinski‑type filters during early‑stage drug discovery, reducing the risk of late‑stage pharmacokinetic failure.
